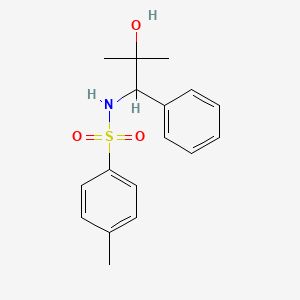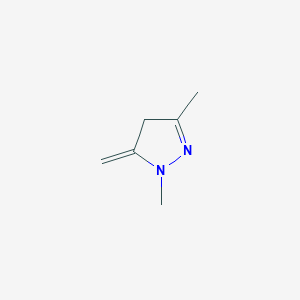![molecular formula C78H98N4O20 B13395312 [3-(3,4-Dimethoxyphenyl)-1-[3-[2-[2-[[2-[3-[3-(3,4-dimethoxyphenyl)-1-[1-[2-(3,4,5-trimethoxyphenyl)butanoyl]piperidine-2-carbonyl]oxypropyl]phenoxy]acetyl]amino]ethylamino]-2-oxoethoxy]phenyl]propyl] 1-[2-(3,4,5-trimethoxyphenyl)butanoyl]piperidine-2-carboxylate](/img/structure/B13395312.png)
[3-(3,4-Dimethoxyphenyl)-1-[3-[2-[2-[[2-[3-[3-(3,4-dimethoxyphenyl)-1-[1-[2-(3,4,5-trimethoxyphenyl)butanoyl]piperidine-2-carbonyl]oxypropyl]phenoxy]acetyl]amino]ethylamino]-2-oxoethoxy]phenyl]propyl] 1-[2-(3,4,5-trimethoxyphenyl)butanoyl]piperidine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rimiducid is a lipid-permeable tacrolimus analogue and a protein dimerizer. It was designed to overcome limitations of current cellular immunotherapies used for cancer and other blood disorders by enhancing the control of immune cell activity and function . When administered via chemically-inducible dimerization technologies, rimiducid binds to switch proteins and dimerizes them, triggering downstream signaling cascades .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rimiducid involves the chemical modification of tacrolimus to enhance its lipid permeability and dimerization properties. Specific details on the synthetic routes and reaction conditions are proprietary and not widely published. it is known that the process involves multiple steps of organic synthesis, including protection and deprotection of functional groups, as well as purification steps to ensure the final product’s purity .
Industrial Production Methods
Industrial production of rimiducid likely involves large-scale organic synthesis techniques, including the use of reactors for chemical reactions, chromatography for purification, and stringent quality control measures to ensure consistency and safety of the final product .
Chemical Reactions Analysis
Types of Reactions
Rimiducid primarily undergoes dimerization reactions when exposed to specific conditions. This dimerization is crucial for its function as a protein dimerizer in cellular immunotherapies .
Common Reagents and Conditions
The dimerization of rimiducid is typically induced by chemically-inducible dimerization technologies, which involve the use of specific reagents that facilitate the binding and dimerization of switch proteins .
Major Products Formed
The major product formed from the dimerization of rimiducid is a dimerized protein complex that triggers downstream signaling cascades in immune cells .
Scientific Research Applications
Rimiducid has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a tool for studying protein-protein interactions and signaling pathways.
Biology: Employed in research on cellular signaling and immune cell function.
Mechanism of Action
Rimiducid binds to a drug binding domain derived from human FK506-binding protein, which is present on a modified form of inducible caspase-9 . This binding results in dimerization and subsequent activation of caspase-9, leading to the induction of apoptosis in activated modified T-cells . This system functions as a “safety switch” in chimeric antigen receptor T-cell therapy used in hematological cancers .
Comparison with Similar Compounds
Rimiducid is unique in its ability to enhance the control of immune cell activity and function through dimerization. Similar compounds include:
Tacrolimus: A macrolide lactone with immunosuppressive properties, used primarily to prevent organ transplant rejection.
Rapamycin: Another macrolide with immunosuppressive and antiproliferative properties, used in organ transplantation and cancer therapy.
Fluorescein isothiocyanate: Used in various biological applications, including as a fluorescent label for proteins and other molecules.
Rimiducid stands out due to its specific design for use in chemically-inducible dimerization technologies, making it a valuable tool in cellular immunotherapies .
Properties
IUPAC Name |
[3-(3,4-dimethoxyphenyl)-1-[3-[2-[2-[[2-[3-[3-(3,4-dimethoxyphenyl)-1-[1-[2-(3,4,5-trimethoxyphenyl)butanoyl]piperidine-2-carbonyl]oxypropyl]phenoxy]acetyl]amino]ethylamino]-2-oxoethoxy]phenyl]propyl] 1-[2-(3,4,5-trimethoxyphenyl)butanoyl]piperidine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C78H98N4O20/c1-13-57(53-43-67(93-7)73(97-11)68(44-53)94-8)75(85)81-37-17-15-25-59(81)77(87)101-61(31-27-49-29-33-63(89-3)65(39-49)91-5)51-21-19-23-55(41-51)99-47-71(83)79-35-36-80-72(84)48-100-56-24-20-22-52(42-56)62(32-28-50-30-34-64(90-4)66(40-50)92-6)102-78(88)60-26-16-18-38-82(60)76(86)58(14-2)54-45-69(95-9)74(98-12)70(46-54)96-10/h19-24,29-30,33-34,39-46,57-62H,13-18,25-28,31-32,35-38,47-48H2,1-12H3,(H,79,83)(H,80,84) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQLCLPLEEOUJQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC(=C(C(=C1)OC)OC)OC)C(=O)N2CCCCC2C(=O)OC(CCC3=CC(=C(C=C3)OC)OC)C4=CC(=CC=C4)OCC(=O)NCCNC(=O)COC5=CC=CC(=C5)C(CCC6=CC(=C(C=C6)OC)OC)OC(=O)C7CCCCN7C(=O)C(CC)C8=CC(=C(C(=C8)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C78H98N4O20 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1411.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
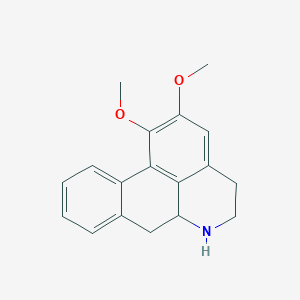

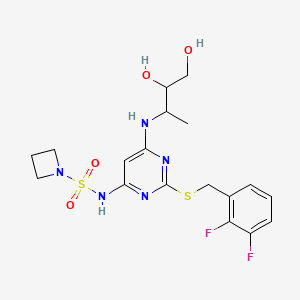
![N-[3-hydroxy-1-(hydroxyamino)-1-oxobutan-2-yl]-4-[2-[4-(morpholin-4-ylmethyl)phenyl]ethynyl]benzamide](/img/structure/B13395254.png)
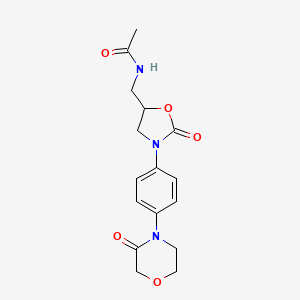
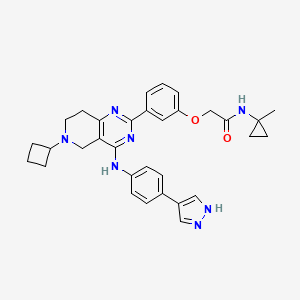

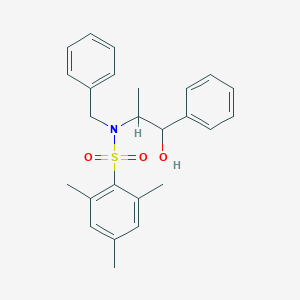
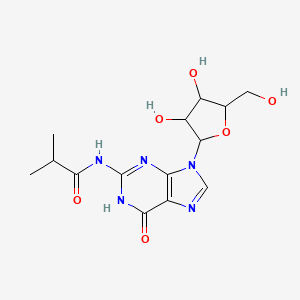

![N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-[N-(morpholin-3-ylmethoxy)-C-prop-1-ynylcarbonimidoyl]quinazolin-4-amine](/img/structure/B13395287.png)
![benzyl (2S,3R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxybutanoate](/img/structure/B13395297.png)
